molecular formula C22H28O5 B12612850 1-(3,4-Dimethoxyphenyl)-5-hydroxy-7-(4-methoxyphenyl)heptan-3-one CAS No. 648916-72-7

1-(3,4-Dimethoxyphenyl)-5-hydroxy-7-(4-methoxyphenyl)heptan-3-one

Cat. No.: B12612850
CAS No.: 648916-72-7
M. Wt: 372.5 g/mol
InChI Key: JUPUTAQAPJGVKA-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-5-hydroxy-7-(4-methoxyphenyl)heptan-3-one is a synthetic organic compound that belongs to the class of diarylheptanoids. These compounds are characterized by a heptane backbone with two aromatic rings attached at positions 1 and 7. This particular compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-5-hydroxy-7-(4-methoxyphenyl)heptan-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 4-methoxybenzaldehyde.

    Aldol Condensation: The first step involves an aldol condensation reaction between 3,4-dimethoxybenzaldehyde and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the intermediate product.

    Reduction: The intermediate product is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-5-hydroxy-7-(4-methoxyphenyl)heptan-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for nucleophilic substitution include alkyl halides and strong bases.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-5-hydroxy-7-(4-methoxyphenyl)heptan-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating neuroinflammatory diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-5-hydroxy-7-(4-methoxyphenyl)heptan-3-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit the nuclear translocation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 . These pathways are involved in the regulation of inflammatory responses, and their inhibition can lead to reduced production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dimethoxyphenyl)-5-hydroxy-7-(4-methoxyphenyl)heptan-3-one is unique due to its specific substitution pattern on the aromatic rings, which may confer distinct biological activities compared to other diarylheptanoids. Its methoxy and hydroxyl groups play a crucial role in its interaction with molecular targets and its overall pharmacological profile.

Properties

CAS No.

648916-72-7

Molecular Formula

C22H28O5

Molecular Weight

372.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-5-hydroxy-7-(4-methoxyphenyl)heptan-3-one

InChI

InChI=1S/C22H28O5/c1-25-20-11-6-16(7-12-20)4-9-18(23)15-19(24)10-5-17-8-13-21(26-2)22(14-17)27-3/h6-8,11-14,18,23H,4-5,9-10,15H2,1-3H3

InChI Key

JUPUTAQAPJGVKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(CC(=O)CCC2=CC(=C(C=C2)OC)OC)O

Origin of Product

United States

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